2-Chloro-N-isobutylisonicotinamide
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Overview
Description
2-Chloro-N-isobutylisonicotinamide (INCB024360) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme IDO1 (indoleamine 2,3-dioxygenase 1), which plays a crucial role in the regulation of the immune system.
Mechanism of Action
IDO1 is an enzyme that is involved in the metabolism of tryptophan, an essential amino acid. The inhibition of IDO1 by 2-Chloro-N-isobutylisonicotinamide leads to the accumulation of tryptophan and the production of kynurenine, which has immunosuppressive effects. This results in the activation of the immune system and the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to increase the production of interferon-gamma, which is an important cytokine in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-N-isobutylisonicotinamide in lab experiments is its potency and selectivity. It has been shown to be a potent and selective inhibitor of IDO1, which makes it an ideal tool for studying the role of IDO1 in disease. However, one of the limitations of using this compound is its stability. It is prone to degradation in aqueous solutions, which can affect its activity.
Future Directions
There are several future directions for the study of 2-Chloro-N-isobutylisonicotinamide. One direction is the development of new analogs with improved stability and activity. Another direction is the investigation of the combination of this compound with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy. Finally, the study of the role of IDO1 in other diseases, such as autoimmune diseases and infectious diseases, could lead to the development of new therapies.
Synthesis Methods
The synthesis of 2-Chloro-N-isobutylisonicotinamide involves the reaction of isobutyl isonicotinate with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chloroaniline to give the final product. The synthesis has been reported in several research papers and can be carried out in a laboratory setting.
Scientific Research Applications
2-Chloro-N-isobutylisonicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects. The inhibition of IDO1 by this compound leads to the suppression of T-cell suppression and the activation of the immune system, which can be beneficial in the treatment of cancer and other diseases.
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNEIJNGSZQHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.